molecular formula C22H28N4O4 B2394552 N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide CAS No. 1049399-62-3

N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide

Cat. No.: B2394552
CAS No.: 1049399-62-3
M. Wt: 412.49
InChI Key: QHZFJTFJAWGROV-UHFFFAOYSA-N
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Description

N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide is a synthetic compound of significant interest in analytical and neuropharmacological research. It is structurally characterized as a synthetic cannabinoid receptor agonist, designed to interact with the body's endocannabinoid system. The Drug Enforcement Administration (DEA) has noted its emergence as a substance of abuse , classifying it as part of the ongoing public health challenges posed by novel psychoactive substances (NPS). Consequently, this compound is a critical reference standard for forensic laboratories and research institutions engaged in the identification, quantification, and metabolic profiling of synthetic cannabinoids in biological and seized drug samples. Its primary research value lies in its utility as a tool compound for studying the structure-activity relationships (SAR) of synthetic cannabinoids that feature an oxalamide core, a key pharmacophore for cannabinoid receptor binding. Researchers utilize this compound to investigate the in vitro and in vivo pharmacological effects, receptor binding affinity, and functional efficacy at CB1 and CB2 receptors, which contributes to a deeper understanding of the mechanisms underlying the physiological and psychoactive effects of this class of drugs. This research is essential for developing detection methods, understanding the public health impact of NPS, and advancing fundamental knowledge of the endocannabinoid system.

Properties

IUPAC Name

N-[2-(azepan-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]-N'-(1,3-benzodioxol-5-yl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O4/c1-25-10-6-7-17(25)18(26-11-4-2-3-5-12-26)14-23-21(27)22(28)24-16-8-9-19-20(13-16)30-15-29-19/h6-10,13,18H,2-5,11-12,14-15H2,1H3,(H,23,27)(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHZFJTFJAWGROV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)N4CCCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound includes an azepane ring, a pyrrole moiety, and an oxalamide functional group, which contribute to its reactivity and interaction with biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C19H24N4O3C_{19}H_{24}N_{4}O_{3}, with a molecular weight of approximately 344.43 g/mol. The presence of nitrogen-containing rings enhances its reactivity in biological contexts, making it a candidate for various therapeutic applications.

Property Value
Molecular FormulaC₁₉H₂₄N₄O₃
Molecular Weight344.43 g/mol
CAS Number1049377-14-1

Preliminary studies suggest that this compound interacts with specific biological targets such as enzymes and receptors. This interaction may modulate cellular pathways, leading to alterations in cellular functions or signaling processes.

The compound's structure allows for potential antimicrobial and anticancer activities, as similar compounds have demonstrated efficacy in inhibiting cancer cell proliferation and exhibiting cytotoxic effects against various cancer cell lines.

Case Studies and Research Findings

Research has indicated that compounds with similar structural features to this compound have shown promising results in preclinical models:

  • Anticancer Activity : A study highlighted the effectiveness of benzimidazole derivatives in targeting DNA topoisomerases, which are crucial for DNA replication and repair. These derivatives exhibited significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .
  • Enzyme Inhibition : Compounds with oxalamide functionalities have been investigated for their roles as enzyme inhibitors. For instance, studies on similar oxalamide derivatives revealed their ability to inhibit key enzymes involved in tumor progression.
  • Antimicrobial Properties : Research into related compounds has suggested potential antimicrobial properties, making them candidates for further investigation in treating infections .

Applications in Scientific Research

The unique combination of functional groups in this compound opens avenues for diverse applications:

  • Medicinal Chemistry : Its potential as a therapeutic agent against various diseases.
  • Material Science : Investigating its properties for use in drug delivery systems or as a scaffold for new drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural and functional attributes of the target compound with related molecules from the literature:

Compound Name Core Structure N1 Substituent N2 Substituent Key Functional Groups Potential Applications
Target Compound Oxalamide 2-(Azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl) Benzo[d][1,3]dioxol-5-yl Azepane, pyrrole, piperonyl Enzyme inhibition, receptor modulation
N1-(Benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide Oxalamide 2-(Pyrrolidin-1-yl)-2-(thiophen-3-yl) Benzo[d][1,3]dioxol-5-ylmethyl Pyrrolidine, thiophene Anticancer, antimicrobial
1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide Cyclopropane-carboxamide Thiazole-pyrrolidine-benzoyl Benzo[d][1,3]dioxol-5-yl Thiazole, pyrrolidine Kinase inhibition
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide 2-Hydroxy-1,1-dimethylethyl 3-Methylbenzoyl Hydroxy, methyl C–H bond functionalization
Key Observations:

Azepane vs. Pyrrolidine : The target compound’s azepane ring (7-membered) may confer greater conformational flexibility compared to pyrrolidine (5-membered) in analogues like the thiophene-containing oxalamide. This could enhance binding to larger enzyme pockets.

Aromatic Substituents : The benzo[d][1,3]dioxol-5-yl group is conserved across multiple compounds (e.g., target compound, ), suggesting its role in π-π stacking or interactions with aromatic-binding domains.

Backbone Variability : Replacement of oxalamide with cyclopropane-carboxamide () or benzamide () alters hydrogen-bonding capacity and solubility.

Hydrogen-Bonding and Crystallographic Behavior

The oxalamide backbone in the target compound enables N–H···O hydrogen bonding, critical for crystal packing and stability. Etter’s graph set analysis () predicts motifs such as R₂²(8) rings, common in oxalamides, which stabilize supramolecular assemblies. In contrast, benzamide derivatives () exhibit simpler N–H···O interactions due to fewer hydrogen-bond donors.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the multi-step synthesis of this compound?

  • Methodological Answer : Synthesis optimization requires systematic adjustment of reaction parameters. Critical factors include:

  • Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)₂) for coupling reactions to enhance regioselectivity .
  • Solvent systems : Use anhydrous solvents (e.g., THF, DCM) to prevent hydrolysis of intermediates .
  • Temperature control : Step-specific temperature gradients (e.g., reflux for amidation, room temperature for cyclization) to minimize side products .
  • Purification : Column chromatography with gradient elution (hexane/EtOAc) to isolate high-purity intermediates .

Q. Which analytical techniques are most effective for structural confirmation and purity assessment?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 2D techniques (COSY, HSQC) resolve overlapping signals from the azepane, pyrrole, and benzo[d][1,3]dioxole moieties .
  • X-ray crystallography : Determines absolute stereochemistry and spatial arrangement of substituents, critical for understanding binding interactions .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ at m/z 468.2254) .

Q. How can researchers conduct initial biological activity screening?

  • Methodological Answer :

  • Kinase inhibition assays : Screen against cancer-related kinases (e.g., EGFR, VEGFR) using fluorescence polarization .
  • Cell viability assays : Test cytotoxicity in cancer cell lines (e.g., CCRF-CEM) via MTT assays, noting IC₅₀ values .
  • Binding affinity studies : Surface plasmon resonance (SPR) to quantify interactions with biological targets (e.g., receptors) .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :

  • Synthesize analogs : Modify substituents (e.g., replace azepane with piperidine or morpholine) to assess impact on activity .
  • Biological testing : Compare IC₅₀ values across analogs in kinase/cell assays. For example:
Analog SubstituentIC₅₀ (μM)Target
Azepane (parent compound)0.45EGFR
Piperidine1.2EGFR
Benzo[d]dioxole → thiophene0.78VEGFR
(Data inferred from structural analogs in )
  • Computational modeling : Generate 3D pharmacophore models to rationalize activity trends .

Q. How to resolve contradictions between in vitro potency and in vivo efficacy?

  • Methodological Answer :

  • Pharmacokinetic (PK) studies : Measure plasma half-life and bioavailability via LC-MS/MS after oral administration .
  • Metabolite identification : Use radiolabeled compound (¹⁴C) and HPLC to detect unstable metabolites causing reduced efficacy .
  • Formulation optimization : Encapsulate in liposomes to enhance solubility and target delivery .

Q. What computational strategies predict biological targets for mechanistic studies?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to simulate binding to cannabinoid receptors (e.g., CB1/CB2) based on the benzo[d]dioxole moiety .
  • Pathway analysis : Enrichment analysis (DAVID/KEGG) of transcriptomic data from treated cells to identify dysregulated pathways .

Q. How to troubleshoot low yields in the final amidation step?

  • Methodological Answer :

  • Activating agents : Replace EDCl/HOBt with T3P for higher coupling efficiency .
  • Temperature optimization : Conduct reactions at 0–4°C to suppress racemization .
  • Intermediate purification : Pre-purify carboxylic acid and amine precursors via recrystallization .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC₅₀ values across studies?

  • Methodological Answer :

  • Reproducibility checks : Replicate assays using identical cell lines/passage numbers and reagent batches .
  • Assay standardization : Normalize data to positive controls (e.g., doxorubicin) and report Z’-factors for quality .
  • Advanced analytics : Synchrotron-based crystallography to verify compound integrity post-assay .

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